molecular formula C12H15ClF3NO B1456134 3-{[2-(Trifluoromethyl)phenoxy]methyl}pyrrolidine hydrochloride CAS No. 1220028-63-6

3-{[2-(Trifluoromethyl)phenoxy]methyl}pyrrolidine hydrochloride

Cat. No.: B1456134
CAS No.: 1220028-63-6
M. Wt: 281.7 g/mol
InChI Key: LJSDALTXFVLUPI-UHFFFAOYSA-N
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Description

3-{[2-(Trifluoromethyl)phenoxy]methyl}pyrrolidine hydrochloride is a chemical compound that features a trifluoromethyl group attached to a phenoxy moiety, which is further linked to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(Trifluoromethyl)phenoxy]methyl}pyrrolidine hydrochloride typically involves the reaction of 2-(trifluoromethyl)phenol with a suitable pyrrolidine derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-{[2-(Trifluoromethyl)phenoxy]methyl}pyrrolidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or carbonyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy or pyrrolidine moieties using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

3-{[2-(Trifluoromethyl)phenoxy]methyl}pyrrolidine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

    2-(Trifluoromethyl)phenol: A precursor in the synthesis of 3-{[2-(Trifluoromethyl)phenoxy]methyl}pyrrolidine hydrochloride.

    Trifluoromethylpyridines: Compounds with similar trifluoromethyl groups but different core structures.

    Fluoropyridines: Compounds containing fluorine atoms on a pyridine ring, used in various pharmaceutical and agrochemical applications.

Uniqueness

This compound is unique due to the combination of its trifluoromethyl, phenoxy, and pyrrolidine moieties, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile building block in synthetic chemistry and its applicability in various research fields.

Properties

IUPAC Name

3-[[2-(trifluoromethyl)phenoxy]methyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO.ClH/c13-12(14,15)10-3-1-2-4-11(10)17-8-9-5-6-16-7-9;/h1-4,9,16H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJSDALTXFVLUPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1COC2=CC=CC=C2C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220028-63-6
Record name Pyrrolidine, 3-[[2-(trifluoromethyl)phenoxy]methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220028-63-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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